![molecular formula C21H24N2O7 B14009226 2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid CAS No. 23018-11-3](/img/structure/B14009226.png)
2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with phenylmethoxycarbonyl chloride to form an intermediate, which is then reacted with 3-amino-2-hydroxybutanoic acid under specific conditions to yield the final product . The reaction typically requires a controlled temperature and pH, along with the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells . In terms of its anticancer activity, the compound may inhibit cell proliferation and induce apoptosis in cancer cells through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid
Uniqueness
Compared to similar compounds, 3-Hydroxy-2-[[3-(4-hydroxyphenyl)-2-phenylmethoxycarbonylamino-propanoyl]amino]butanoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
23018-11-3 |
|---|---|
Molecular Formula |
C21H24N2O7 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C21H24N2O7/c1-13(24)18(20(27)28)23-19(26)17(11-14-7-9-16(25)10-8-14)22-21(29)30-12-15-5-3-2-4-6-15/h2-10,13,17-18,24-25H,11-12H2,1H3,(H,22,29)(H,23,26)(H,27,28) |
InChI Key |
GIYVFJXSCLFRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




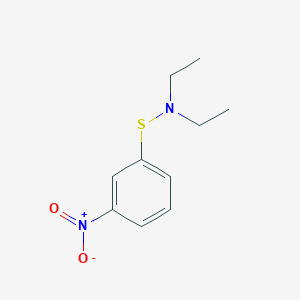
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
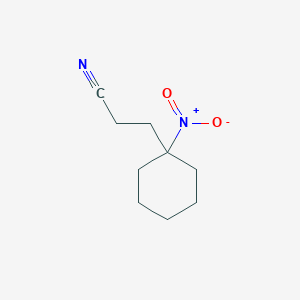
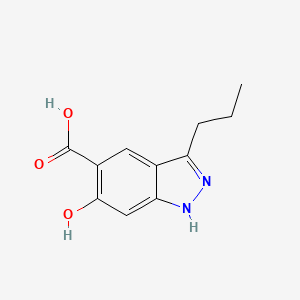
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
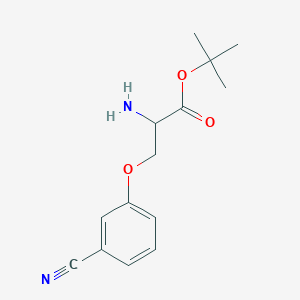

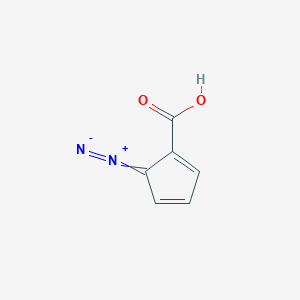
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
